E. coli DHFR Inhibition Potency: A 50-Fold Difference from Trimethoprim
2,4-Diamino-5-(4-methoxybenzyl)pyrimidine demonstrates significantly lower potency against Escherichia coli dihydrofolate reductase (DHFR) compared to the clinical agent trimethoprim. The target compound's inhibition constant (Ki) is 151 nM [1], whereas trimethoprim exhibits a Ki of 3.0 nM against the same enzyme under comparable assay conditions [2]. This approximately 50-fold difference in Ki value quantifies the dramatic impact of the benzyl ring substitution pattern on target engagement.
| Evidence Dimension | Inhibition constant (Ki) against E. coli DHFR |
|---|---|
| Target Compound Data | 151 nM |
| Comparator Or Baseline | Trimethoprim (3.0 nM) |
| Quantified Difference | Target compound is ~50-fold less potent (higher Ki value) |
| Conditions | In vitro enzyme inhibition assay using purified E. coli DHFR |
Why This Matters
This quantifies the compound's utility as a lower-potency control or a starting scaffold for SAR studies aimed at improving potency, rather than a direct substitute for a high-potency clinical inhibitor.
- [1] BindingDB. (n.d.). BDBM50138707: 5-(4-Methoxy-benzyl)-pyrimidine-2,4-diamine. Binding Database. View Source
- [2] BindingDB. (n.d.). Ki Summary for BDBM18069 (Trimethoprim) against E. coli DHFR. Binding Database. View Source
